molecular formula C7H13N3 B1312970 5-methyl-1-propyl-1H-pyrazol-3-amine CAS No. 943107-35-5

5-methyl-1-propyl-1H-pyrazol-3-amine

Cat. No.: B1312970
CAS No.: 943107-35-5
M. Wt: 139.2 g/mol
InChI Key: FPMWRTXRUDPAQA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Methyl-1-propyl-1H-pyrazol-3-amine (CAS: 943107-35-5) is a pyrazole derivative with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol. It features a methyl group at position 5 and a propyl substituent at position 1 of the pyrazole ring. The compound is commercially available with a purity of 95% (Combi-Blocks product QZ-2824) and is listed by suppliers such as AldrichCPR and Matrix Scientific .

Modifications to substituents on the pyrazole ring are common to tune physicochemical properties for applications in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

5-methyl-1-propylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-4-10-6(2)5-7(8)9-10/h5H,3-4H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMWRTXRUDPAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428337
Record name 5-methyl-1-propyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943107-35-5
Record name 5-methyl-1-propyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-propyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a 1,3-diketone, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid (p-TSA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature control, solvent recovery, and product isolation ensures efficient and cost-effective production .

Comparison with Similar Compounds

Substitution Pattern and Molecular Weight

The table below compares 5-methyl-1-propyl-1H-pyrazol-3-amine with analogs differing in substituent position, alkyl chain length, or additional functional groups:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
This compound 943107-35-5 C₇H₁₃N₃ 139.20 1-propyl, 5-methyl 95%
5-Methyl-2-propyl-2H-pyrazol-3-ylamine 3524-34-3 C₇H₁₃N₃ 139.20 2-propyl, 5-methyl (positional isomer) 95%
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Not provided C₁₀H₁₄N₄ 202.25 3-pyridine, 1-methyl, N-ethyl Not specified
3-Amino-5-methylpyrazole 31230-17-8 C₄H₇N₃ 97.12 No alkyl chain at position 1 Not specified
1-Methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine 1856071-18-5 C₉H₁₈N₄ 182.27 Branched methyl(propyl)amino group Not specified

Key Observations :

  • Positional Isomerism: The positional isomer 5-methyl-2-propyl-2H-pyrazol-3-ylamine (CAS 3524-34-3) shares the same molecular formula but differs in the propyl group’s placement (position 2 vs. 1).
  • Aromatic vs. Aliphatic Substituents: The N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine incorporates a pyridine ring, increasing molecular weight by ~63 g/mol compared to the target compound.
  • Simpler Analogs: 3-Amino-5-methylpyrazole (CAS 31230-17-8) lacks the propyl group, resulting in lower molecular weight (97.12 g/mol) and higher solubility in polar solvents .

Physicochemical Properties

Property This compound 1-Methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine
Predicted Density (g/cm³) Not reported 1.07 ± 0.1
Predicted Boiling Point (°C) Not reported 298.9 ± 25.0
Predicted pKa Not reported 7.91 ± 0.50

Insights :

  • The target compound’s lack of reported pKa or density data highlights a gap in existing literature, emphasizing the need for further experimental characterization.

Biological Activity

5-Methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.

This compound has the molecular formula C7H13N3C_7H_{13}N_3 and a molecular weight of 139.20 g/mol. Its structure features a pyrazole ring, which is known for its versatility in medicinal chemistry. The compound can undergo various chemical reactions, including oxidation and cyclization, making it a valuable building block in organic synthesis and drug development .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is critical for its potential applications in medicinal chemistry .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures often display antimicrobial properties. For example, research has shown that pyrazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Pyrazoles are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Enzyme Inhibition : this compound may act as an enzyme inhibitor, particularly against targets involved in critical metabolic pathways. This property is significant for drug development aimed at diseases such as cancer and metabolic disorders .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that structural modifications could enhance potency.
  • Anti-inflammatory Activity : In another study, researchers assessed the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The findings demonstrated that specific modifications to the pyrazole structure led to reduced inflammation markers and improved clinical outcomes .
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes revealed promising results. For instance, it showed competitive inhibition against certain kinases involved in cancer progression, highlighting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
Enzyme inhibitionCompetitive inhibition of key metabolic enzymes

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